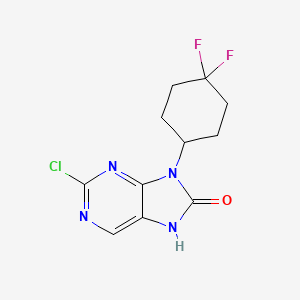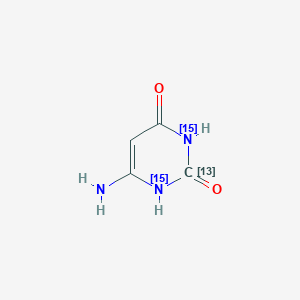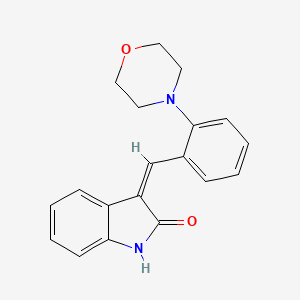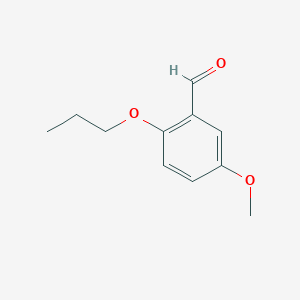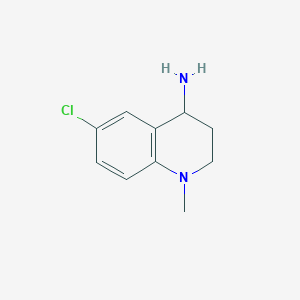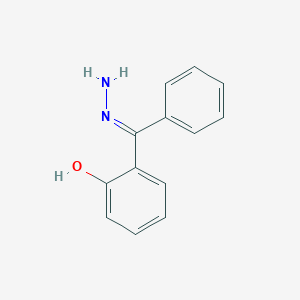
2-(Hydrazono(phenyl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazono(phenyl)methyl)phenol is an organic compound that features a hydrazone functional group attached to a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazono(phenyl)methyl)phenol typically involves the condensation reaction between salicylaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazono(phenyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
2-(Hydrazono(phenyl)methyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Hydrazono(phenyl)methyl)phenol involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydrazono(phenyl)methyl)phenol: Known for its unique combination of hydrazone and phenolic functionalities.
Salicylaldehyde Phenylhydrazone: Similar structure but lacks the hydroxyl group.
Phenylhydrazone Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-[(E)-C-phenylcarbonohydrazonoyl]phenol |
InChI |
InChI=1S/C13H12N2O/c14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16/h1-9,16H,14H2/b15-13+ |
Clé InChI |
YMWNTXLBUSIZAD-FYWRMAATSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)

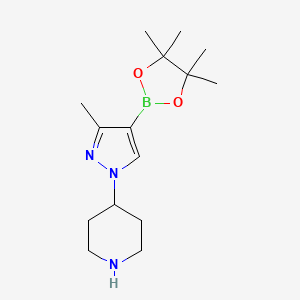
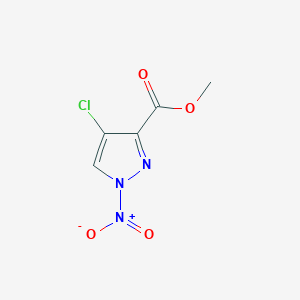
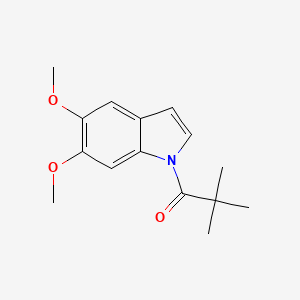
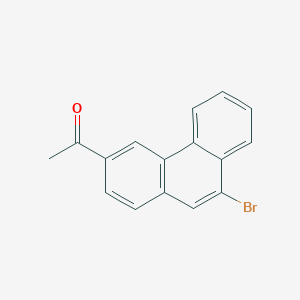
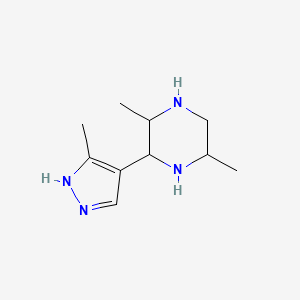
![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
